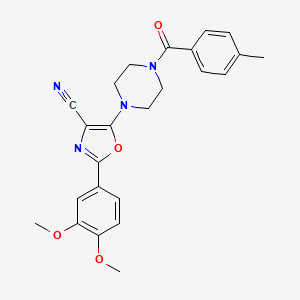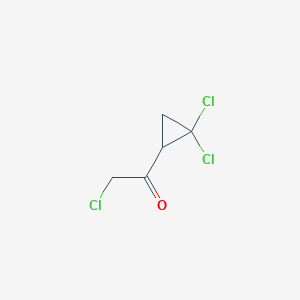
2-Chloro-1-(2,2-dichlorocyclopropyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-1-(2,2-dichlorocyclopropyl)ethanone” is a chemical compound with the molecular formula C5H6Cl2O . It is an important chemical intermediate, mainly used for the synthesis of prothioconazole .
Synthesis Analysis
The synthesis of “2-Chloro-1-(2,2-dichlorocyclopropyl)ethanone” involves taking cyclopropylmethyl ketone IV as a raw material, dissolving it in a solvent, adding a compound containing metal aluminum as a catalyst, and introducing chlorine to perform a chlorination reaction . The chlorinated product is then subjected to reduced pressure distillation to remove the solvent, and the “2-Chloro-1-(2,2-dichlorocyclopropyl)ethanone” is obtained by rectification .Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(2,2-dichlorocyclopropyl)ethanone” is characterized by an average mass of 153.007 Da and a monoisotopic mass of 151.979568 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Chloro-1-(2,2-dichlorocyclopropyl)ethanone” include a chlorination reaction . This reaction is facilitated by a compound containing metal aluminum, which acts as a catalyst .科学的研究の応用
Biocatalytic Synthesis of Chiral Intermediates
The development of green, environmentally sound biocatalytic processes for the synthesis of chiral intermediates is an important area of research. For example, ketoreductase (KRED) has been utilized to convert specific chlorinated ethanones into chiral alcohols, demonstrating the feasibility of using enzymatic processes for the synthesis of critical pharmaceutical intermediates. These methodologies offer a sustainable alternative to traditional chemical synthesis, characterized by high selectivity and low environmental impact. Notably, such processes have been applied in the production of intermediates for drugs like Ticagrelor, showcasing the relevance of chlorinated ethanones in pharmaceutical manufacturing (Guo et al., 2017).
Synthesis of Agricultural Fungicides
Chlorinated ethanones serve as key intermediates in the synthesis of agricultural fungicides. Efficient synthetic methods have been developed for compounds like prothioconazole, highlighting the utility of chlorinated ethanones in creating compounds that protect crops from fungal diseases. These methods emphasize the importance of optimizing reaction conditions to achieve high yields and product purity, underscoring the role of chlorinated ethanones in the development of novel fungicides (Ji et al., 2017).
Bioremediation of Chlorinated Pollutants
Research into microbial dehalorespiration has uncovered bacteria capable of converting chlorinated alkanes into non-toxic compounds. This work is pivotal for environmental remediation, particularly in treating groundwater contamination by chlorinated compounds. The discovery of such microbial processes provides insight into natural degradation pathways and offers potential strategies for detoxifying environments affected by industrial pollutants (De Wildeman et al., 2003).
Advanced Synthesis Techniques for Drug Development
Innovative biotransformation techniques utilizing specific bacterial strains have been developed for the synthesis of chiral intermediates of antifungal agents. These methods exemplify the application of biocatalysis in drug development, providing efficient pathways to synthesize chiral drugs with high enantiomeric excess. Such approaches are instrumental in the pharmaceutical industry, particularly for the synthesis of compounds like Miconazole (Miao et al., 2019).
Safety And Hazards
The safety data sheet for “2-Chloro-1-(2,2-dichlorocyclopropyl)ethanone” indicates that it is toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
2-chloro-1-(2,2-dichlorocyclopropyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3O/c6-2-4(9)3-1-5(3,7)8/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWQOSAISBLYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,2-dichlorocyclopropyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)
![2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B2888284.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2888286.png)
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2888287.png)
![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2888289.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2888291.png)
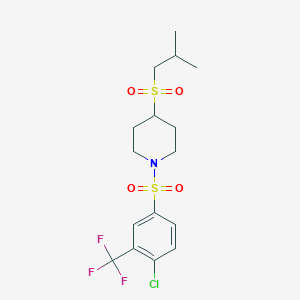

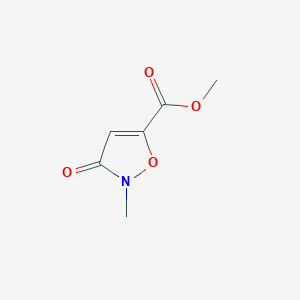
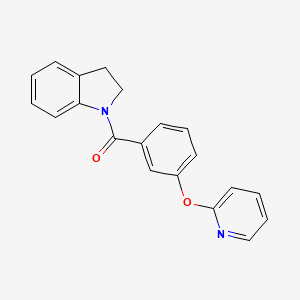
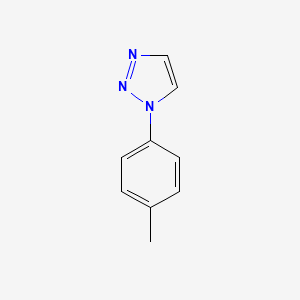
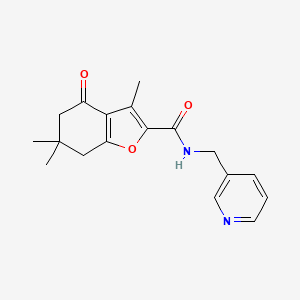
![5-methyl-2-[3-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888302.png)
